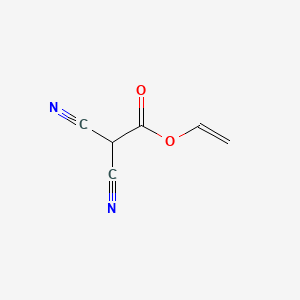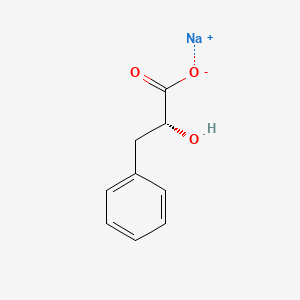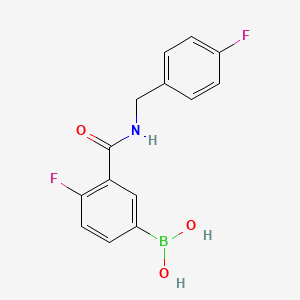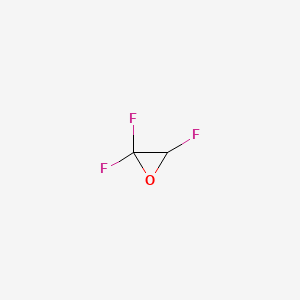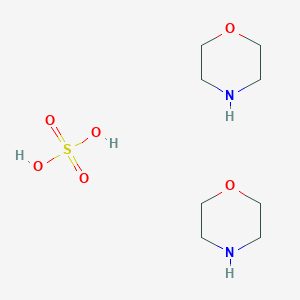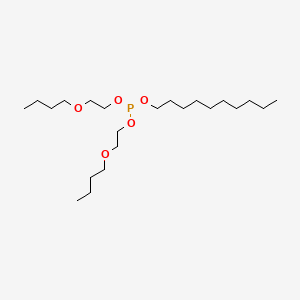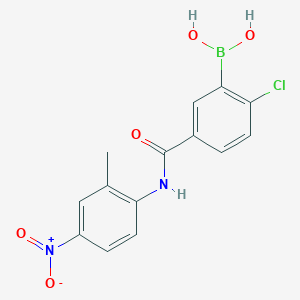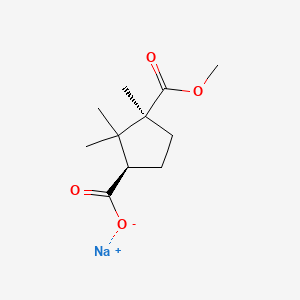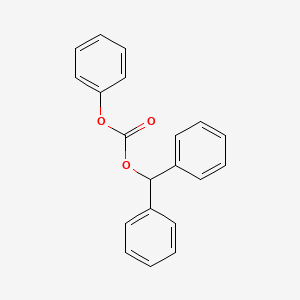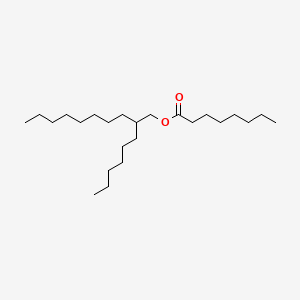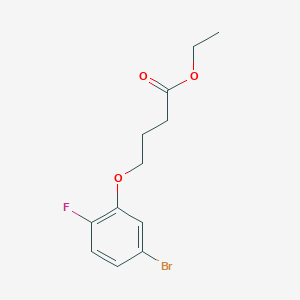
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14BrFO3 It is a derivative of butanoic acid, featuring a phenoxy group substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate typically involves the esterification of 4-(3-bromo-6-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxybutanoates.
Oxidation: Formation of 4-(3-bromo-6-fluoro-phenoxy)butanoic acid.
Reduction: Formation of 4-(3-bromo-6-fluoro-phenoxy)butanol.
Applications De Recherche Scientifique
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate can be compared with other similar compounds such as:
- Ethyl 4-(3-chloro-6-fluoro-phenoxy)butanoate
- Ethyl 4-(3-bromo-6-chloro-phenoxy)butanoate
- Ethyl 4-(3-bromo-6-methyl-phenoxy)butanoate
These compounds share similar structural features but differ in the substituents on the phenoxy group
This compound stands out due to the unique combination of bromine and fluorine atoms, which can impart distinct properties and enhance its utility in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14BrFO3 |
|---|---|
Poids moléculaire |
305.14 g/mol |
Nom IUPAC |
ethyl 4-(5-bromo-2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-8-9(13)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
VDCCZYSXLRJYOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=C(C=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


